molecular formula C12H11NO3 B13252838 (2Z)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one

(2Z)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one

Cat. No.: B13252838
M. Wt: 217.22 g/mol
InChI Key: RILSEHNFNGMDTL-YFHOEESVSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-nitrophenyl)methylidene]cyclopentan-1-one typically involves the condensation of 3-nitrobenzaldehyde with cyclopentanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for 2-[(3-nitrophenyl)methylidene]cyclopentan-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-nitrophenyl)methylidene]cyclopentan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 2-[(3-aminophenyl)methylidene]cyclopentan-1-one.

    Oxidation: Various oxidized derivatives depending on the specific oxidizing agent used.

    Substitution: Substituted derivatives where the nitro group is replaced by other functional groups.

Scientific Research Applications

2-[(3-nitrophenyl)methylidene]cyclopentan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-nitrophenyl)methylidene]cyclopentan-1-one depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-nitrophenyl)methylidene]cyclopentan-1-one
  • 2-[(2-nitrophenyl)methylidene]cyclopentan-1-one
  • 2-[(3-nitrophenyl)methylidene]cyclohexan-1-one

Uniqueness

2-[(3-nitrophenyl)methylidene]cyclopentan-1-one is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and interaction with other molecules. The cyclopentanone ring also provides a distinct structural framework compared to similar compounds with different ring sizes or substituent positions .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

(2Z)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one

InChI

InChI=1S/C12H11NO3/c14-12-6-2-4-10(12)7-9-3-1-5-11(8-9)13(15)16/h1,3,5,7-8H,2,4,6H2/b10-7-

InChI Key

RILSEHNFNGMDTL-YFHOEESVSA-N

Isomeric SMILES

C1C/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)C1

Canonical SMILES

C1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C1

Origin of Product

United States

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